molecular formula C18H21FN4O2 B14998625 6-cyclohexyl-1-(2-fluorophenyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

6-cyclohexyl-1-(2-fluorophenyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B14998625
M. Wt: 344.4 g/mol
InChI Key: HVWBWZRSYCSRAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-CYCLOHEXYL-1-(2-FLUOROPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a compound belonging to the diazino-pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOHEXYL-1-(2-FLUOROPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to achieve consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-CYCLOHEXYL-1-(2-FLUOROPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-CYCLOHEXYL-1-(2-FLUOROPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated as a potential therapeutic agent for diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-CYCLOHEXYL-1-(2-FLUOROPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves its binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of these targets, thereby modulating various biochemical pathways. For example, it may act as an inhibitor of HER2, a receptor involved in the growth and proliferation of cancer cells .

Properties

Molecular Formula

C18H21FN4O2

Molecular Weight

344.4 g/mol

IUPAC Name

6-cyclohexyl-1-(2-fluorophenyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C18H21FN4O2/c19-14-8-4-5-9-15(14)23-16-13(17(24)21-18(23)25)10-22(11-20-16)12-6-2-1-3-7-12/h4-5,8-9,12,20H,1-3,6-7,10-11H2,(H,21,24,25)

InChI Key

HVWBWZRSYCSRAF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CC3=C(NC2)N(C(=O)NC3=O)C4=CC=CC=C4F

Origin of Product

United States

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